molecular formula C15H16BrClN2O6 B4003209 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]imidazole;oxalic acid

1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]imidazole;oxalic acid

Cat. No.: B4003209
M. Wt: 435.65 g/mol
InChI Key: NFKPPJWBZCBATG-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]imidazole; oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an imidazole ring, a bromo-chlorophenoxy group, and an oxalic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Scientific Research Applications

1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]imidazole; oxalic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]imidazole; oxalic acid typically involves multiple steps. One common method starts with the preparation of 4-bromo-2-chlorophenol, which is then reacted with ethylene oxide to form 2-(4-bromo-2-chlorophenoxy)ethanol. This intermediate is further reacted with 2-bromoethyl imidazole under basic conditions to yield 1-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]imidazole. Finally, the imidazole derivative is treated with oxalic acid to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]imidazole; oxalic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The bromo and chloro substituents can be reduced to form the corresponding phenols.

    Substitution: The bromo and chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the bromo and chloro substituents can produce phenols.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]imidazole; oxalic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the phenoxy group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl]imidazole: Similar structure but with different substitution pattern on the phenoxy group.

    4-[2-(4-Bromo-2-chlorophenoxy)-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester: Contains a piperazine ring instead of an imidazole ring.

Uniqueness

1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]imidazole; oxalic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClN2O2.C2H2O4/c14-11-1-2-13(12(15)9-11)19-8-7-18-6-5-17-4-3-16-10-17;3-1(4)2(5)6/h1-4,9-10H,5-8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKPPJWBZCBATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCCOCCN2C=CN=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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